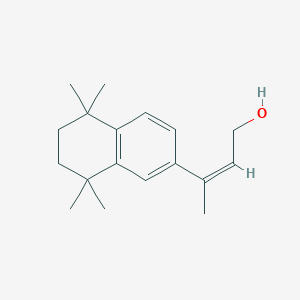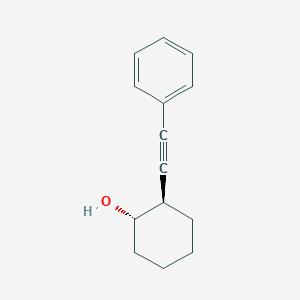
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a phenylethynyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Formation of the Cyclohexane Ring: Cyclohexanone undergoes a reaction with phenylacetylene in the presence of a suitable catalyst, such as a palladium complex, to form the phenylethynyl-substituted cyclohexane.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position, yielding this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted phenylethynyl-cyclohexanols
Applications De Recherche Scientifique
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylethynyl moiety play crucial roles in its binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-(2-phenylethynyl)cyclohexan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
2-phenylethynylcyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Phenylethynylcyclohexane: A compound with a similar phenylethynyl group but without the hydroxyl group.
Uniqueness: (1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the phenylethynyl group and the hydroxyl group in a defined chiral configuration makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(1S,2R)-2-(2-phenylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-9H2/t13-,14+/m1/s1 |
Clé InChI |
LRCKFGSKDQTZAQ-KGLIPLIRSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)C#CC2=CC=CC=C2)O |
SMILES canonique |
C1CCC(C(C1)C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




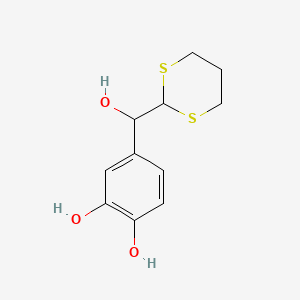
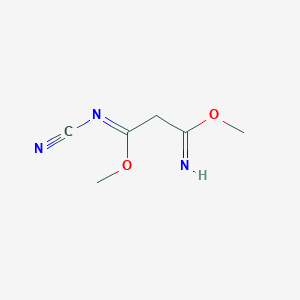
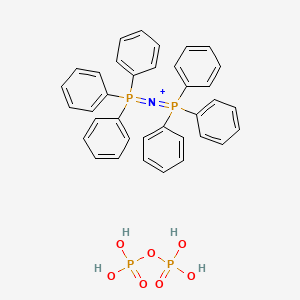
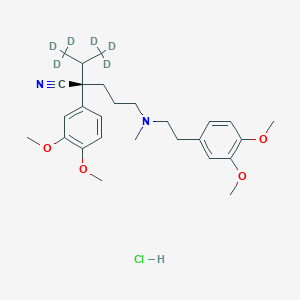

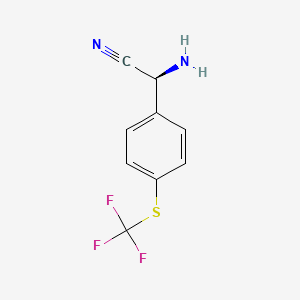
![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)


